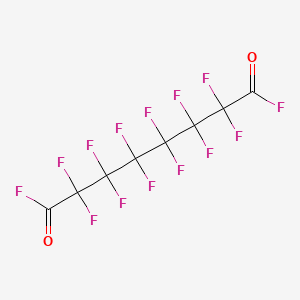
Dodecafluorooctanedioyl difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecafluorooctanedioyl difluoride is a fluorinated organic compound known for its unique chemical properties and applications. It is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity to the molecule. This compound is of interest in various fields, including chemistry, biology, medicine, and industry, due to its versatile nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecafluorooctanedioyl difluoride typically involves the fluorination of precursor compounds. One common method is the oxidative fluorination using reagents such as Selectfluor, which provides a mild and efficient route to deliver hypervalent iodine(V) fluorides in good isolated yields . The reaction conditions often include the use of acetonitrile as a solvent to stabilize the intermediate compounds via halogen bonding .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecafluorooctanedioyl difluoride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various fluorinated products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic fluorinating agents such as xenon difluoride and N-fluorobenzenesulfonimide . The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions are typically highly fluorinated compounds with enhanced stability and reactivity. These products are valuable in various scientific and industrial applications.
Applications De Recherche Scientifique
Dodecafluorooctanedioyl difluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of dodecafluorooctanedioyl difluoride involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to the formation of stable complexes and the modification of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dodecafluorooctanedioyl difluoride include other highly fluorinated organic molecules, such as:
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Tetrafluoromethane (CF4)
Uniqueness
This compound is unique due to its specific structure and the presence of multiple fluorine atoms, which impart distinct chemical properties. Compared to other fluorinated compounds, it offers a balance of stability and reactivity that makes it suitable for a wide range of applications .
Propriétés
Numéro CAS |
24647-09-4 |
|---|---|
Formule moléculaire |
C8F14O2 |
Poids moléculaire |
394.06 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluorooctanedioyl difluoride |
InChI |
InChI=1S/C8F14O2/c9-1(23)3(11,12)5(15,16)7(19,20)8(21,22)6(17,18)4(13,14)2(10)24 |
Clé InChI |
YPEFOQNTNSBIFG-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



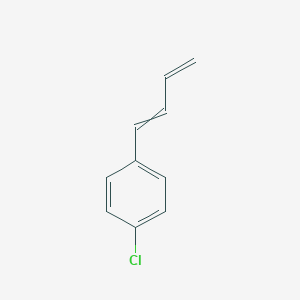
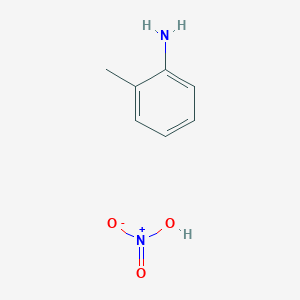
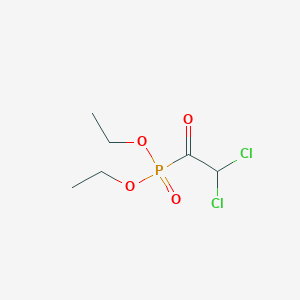
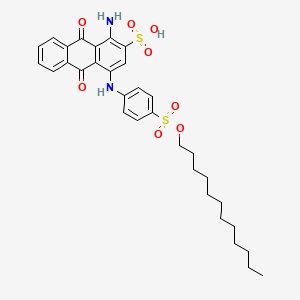
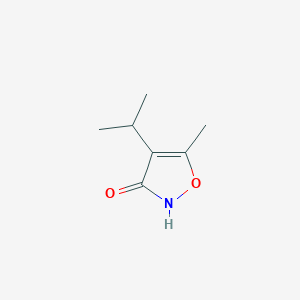
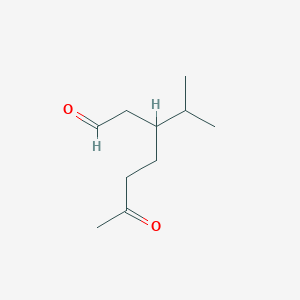
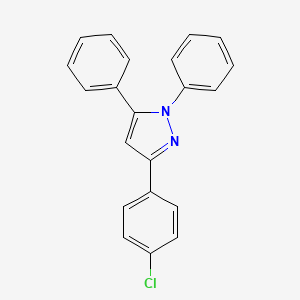
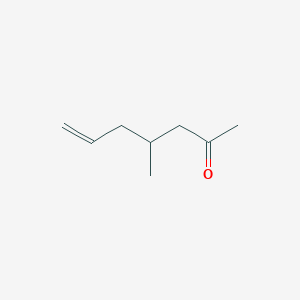


![6H-Pyrrolo[3,4-g]quinoxaline-6,8(7H)-dione](/img/structure/B14686718.png)

![4-[(4-Aminophenyl)methyl]aniline;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol;terephthalic acid;1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B14686733.png)
